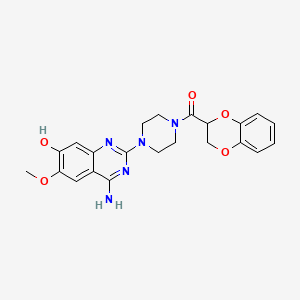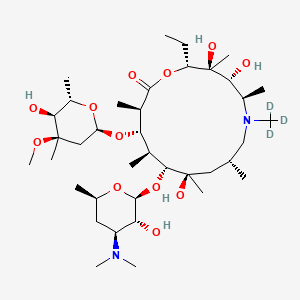
アジスロマイシン-d3
概要
説明
アジスロマイシン-d3は、マクロライド系抗生物質であるアジスロマイシンの重水素化された形態です。 これは主に、ガスクロマトグラフィー質量分析(GC-MS)や液体クロマトグラフィー質量分析(LC-MS)などのさまざまな分析方法におけるアジスロマイシンの定量のための内部標準として使用されます 。 アジスロマイシン自体は、幅広い抗菌活性が知られており、さまざまな細菌感染症の治療に使用されています .
2. 製法
合成経路および反応条件: this compoundの合成には、アジスロマイシン分子に重水素原子を組み込むことが含まれます。これは、合成過程で重水素化試薬または溶媒を使用するなど、さまざまな方法で達成できます。具体的な合成経路および反応条件は異なる可能性がありますが、一般的には以下の手順が含まれます。
マクロライド環の形成: これは、マクロライドの特徴である15員環ラクトン環を形成するために、線形前駆体を環化させることを含みます。
重水素の組み込み: 重水素化試薬または溶媒を使用して、分子内の特定の位置に重水素原子を導入できます。
精製: 最終生成物は、クロマトグラフィーなどの技術を使用して精製され、高純度および重水素の組み込みが保証されます。
工業生産方法: this compoundの工業生産は、同様の原理に基づいていますが、より大規模に行われます。プロセスには以下が含まれます。
バルク合成: 大量の前駆体を合成し、環化させてマクロライド環を形成します。
重水素の組み込み: 重水素化試薬または溶媒を使用して重水素原子を導入します。
精製および品質管理: 生成物は精製され、厳格な品質管理にかけられて、一貫性と純度が保証されます。
科学的研究の応用
Azithromycin-d3 is widely used in scientific research, particularly in the following areas:
作用機序
アジスロマイシン-d3は、アジスロマイシンと同様に、細菌のタンパク質合成を阻害することで効果を発揮します。 これは、感受性のある細菌の50Sリボソームサブユニットに結合し、ペプチドのトランスロケーションを阻害し、それによってタンパク質合成を阻害します 。 この作用は、薬物の静菌効果をもたらし、高濃度では殺菌効果を持つ可能性があります .
類似化合物:
エリスロマイシン: 作用機序は類似していますが、活性のスペクトルが異なる別のマクロライド系抗生物質。
クラリスロマイシン: エリスロマイシンと比較して、酸安定性に優れ、活性のスペクトルが広いマクロライド。
テリスロマイシン: マクロライドに関連するケトライド系抗生物質で、作用機序は似ていますが、耐性メカニズムを克服するように設計されています。
This compoundのユニークさ: this compoundは、重水素の組み込みによりユニークです。これは、分析方法にとって理想的な内部標準になります。 この組み込みは、化学的特性を大幅に変更するわけではありませんが、正確な定量に役立つ明確な質量差を提供します .
Safety and Hazards
生化学分析
Biochemical Properties
Azithromycin-d3 plays a crucial role in biochemical reactions, particularly in its interaction with bacterial ribosomes. It binds to the 50S ribosomal subunit, inhibiting protein synthesis by blocking the translocation of peptides. This interaction is essential for its antibacterial activity. Azithromycin-d3 is active against a broad spectrum of bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and Haemophilus influenzae . It also interacts with various biomolecules, such as enzymes involved in bacterial cell wall synthesis, leading to the inhibition of bacterial growth .
Cellular Effects
Azithromycin-d3 exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, Azithromycin-d3 has been shown to alter cytokine production, reducing inflammation . It also affects the metabolic activity of cells by inhibiting glycolysis and down-regulating mitochondrial genes . These cellular effects contribute to its therapeutic efficacy in treating bacterial infections and modulating immune responses.
Molecular Mechanism
The molecular mechanism of Azithromycin-d3 involves its binding to the 50S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis . This binding prevents the translocation of peptides, effectively halting bacterial growth. Additionally, Azithromycin-d3 exhibits immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha . These molecular interactions highlight the dual role of Azithromycin-d3 in both antibacterial and anti-inflammatory activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azithromycin-d3 change over time. The compound is stable under standard storage conditions, with a shelf life of up to four years . During in vitro studies, Azithromycin-d3 maintains its antibacterial activity over extended periods, although prolonged exposure may lead to the development of bacterial resistance . In vivo studies have shown that Azithromycin-d3 can accumulate in tissues, providing sustained antibacterial effects even after the end of treatment .
Dosage Effects in Animal Models
The effects of Azithromycin-d3 vary with different dosages in animal models. At therapeutic doses, it effectively reduces bacterial load and improves survival rates in infected animals . At higher doses, Azithromycin-d3 may cause adverse effects such as hepatotoxicity and gastrointestinal disturbances . These dosage-dependent effects underscore the importance of optimizing dosing regimens to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
Azithromycin-d3 is involved in various metabolic pathways, primarily related to its antibacterial activity. It is metabolized in the liver, where it undergoes demethylation and hydroxylation . The compound interacts with cytochrome P450 enzymes, which play a crucial role in its biotransformation . These metabolic processes ensure the effective clearance of Azithromycin-d3 from the body, preventing accumulation and potential toxicity.
Transport and Distribution
Within cells and tissues, Azithromycin-d3 is transported and distributed through various mechanisms. It is taken up by phagocytic cells, where it accumulates in lysosomes . This intracellular accumulation enhances its antibacterial activity by targeting intracellular pathogens. Azithromycin-d3 is also distributed to various tissues, including the lungs, liver, and spleen, where it exerts its therapeutic effects .
Subcellular Localization
Azithromycin-d3 exhibits specific subcellular localization, primarily within lysosomes of phagocytic cells . This localization is facilitated by its weakly basic nature, which allows it to concentrate in acidic compartments such as lysosomes. The subcellular localization of Azithromycin-d3 is critical for its antibacterial activity, as it enables the compound to target intracellular pathogens effectively.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of azithromycin-d3 involves the incorporation of deuterium atoms into the azithromycin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Formation of the macrolide ring: This involves the cyclization of a linear precursor to form the 15-membered lactone ring characteristic of macrolides.
Incorporation of deuterium: Deuterium atoms can be introduced at specific positions in the molecule using deuterated reagents or solvents.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and deuterium incorporation.
Industrial Production Methods: Industrial production of azithromycin-d3 follows similar principles but on a larger scale. The process involves:
Bulk synthesis: Large quantities of the precursor are synthesized and cyclized to form the macrolide ring.
Deuterium incorporation: Deuterium atoms are introduced using deuterated reagents or solvents.
Purification and quality control: The product is purified and subjected to rigorous quality control to ensure consistency and purity.
化学反応の分析
反応の種類: アジスロマイシン-d3は、アジスロマイシンと同様に、以下を含むさまざまな化学反応を起こすことができます。
酸化: これは、分子内に存在するヒドロキシル基で起こる可能性があります。
還元: 還元反応は、ケトンまたはアルデヒド基を変更できます。
置換: 求核置換反応は、分子内のさまざまな位置で起こる可能性があります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや過酸化水素などの試薬を使用できます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムは、一般的な還元剤です。
置換: アミンやチオールなどの求核剤を塩基性条件下で使用できます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸の形成につながる可能性があり、還元はアルコールをもたらす可能性があります。
4. 科学研究への応用
This compoundは、科学研究、特に以下の分野で広く使用されています。
類似化合物との比較
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but a different spectrum of activity.
Clarithromycin: A macrolide with improved acid stability and a broader spectrum of activity compared to erythromycin.
Telithromycin: A ketolide antibiotic related to macrolides, with a similar mechanism of action but designed to overcome resistance mechanisms.
Uniqueness of Azithromycin-d3: Azithromycin-d3 is unique due to its deuterium incorporation, which makes it an ideal internal standard for analytical methods. This incorporation does not significantly alter its chemical properties but provides a distinct mass difference that aids in accurate quantification .
特性
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-6-(trideuteriomethyl)-1-oxa-6-azacyclopentadecan-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i13D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTOSJVFKKJCRP-DAANATKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]1C)O)(C)O)CC)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H72N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is azithromycin-d3 used in this study instead of directly measuring azithromycin?
A1: Azithromycin-d3 serves as an internal standard in this study []. An internal standard is a compound similar to the analyte (azithromycin in this case) but chemically distinct, allowing for differentiation during analysis. It's added to the samples and standards at a known concentration.
Q2: What analytical techniques were used to differentiate azithromycin-d3 from azithromycin in this research?
A2: The researchers utilized Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) []. Here's a breakdown:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


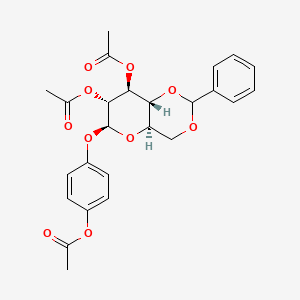
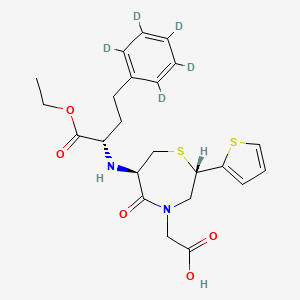




![Oxepino[4,5-B]pyridine](/img/structure/B562886.png)
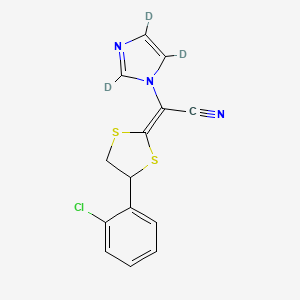

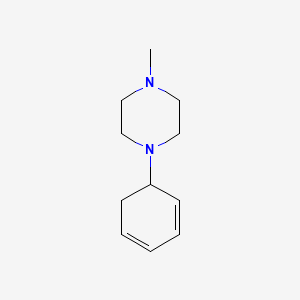
![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B562893.png)
